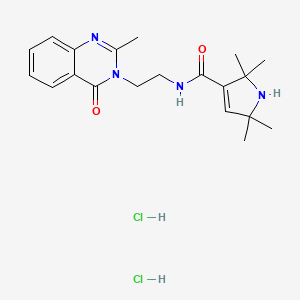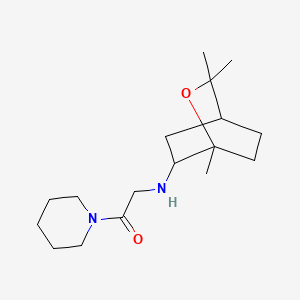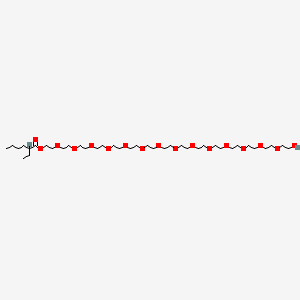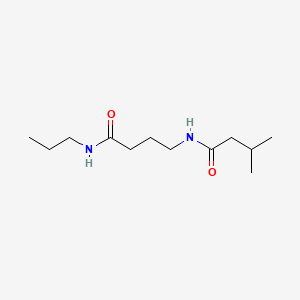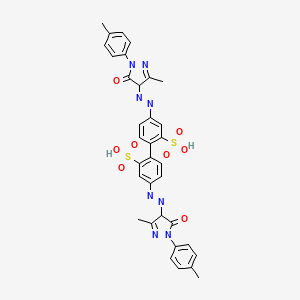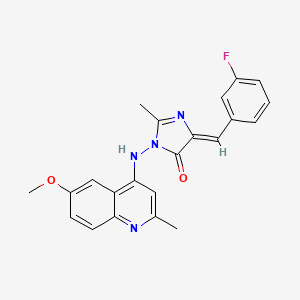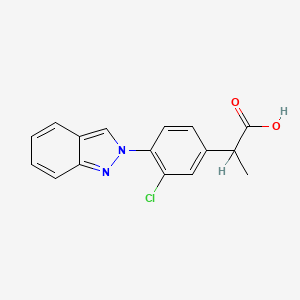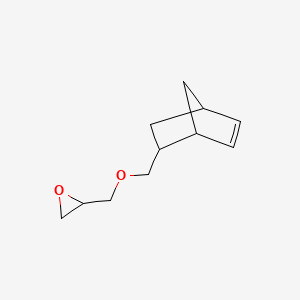
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrrolidin-2-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-(4-Trifluoromethylphenyl)piperazine with pyrrolidin-2-one under specific reaction conditions. The process may include steps such as:
Formation of the piperazine intermediate: This involves the reaction of 4-Trifluoromethylphenylamine with piperazine in the presence of a suitable catalyst.
Cyclization: The intermediate is then cyclized with pyrrolidin-2-one under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products.
Applications De Recherche Scientifique
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a non-selective α-adrenoceptor antagonist.
Pharmacology: It is investigated for its effects on metabolic parameters such as glucose and triglyceride levels.
Biological Research: The compound is used in studies related to its interaction with various biological targets and pathways.
Industrial Applications: It may be used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity. This leads to various physiological effects, such as the reduction of glucose and triglyceride levels in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound is similar in structure and is studied for its serotonin reuptake inhibition activity.
1-Methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: Another compound with a similar piperazine and trifluoromethylphenyl structure.
Uniqueness
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of a trifluoromethylphenyl group with a piperazine and pyrrolidin-2-one moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Numéro CAS |
91703-16-1 |
|---|---|
Formule moléculaire |
C15H18F3N3O |
Poids moléculaire |
313.32 g/mol |
Nom IUPAC |
5-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3N3O/c16-15(17,18)11-1-3-12(4-2-11)20-7-9-21(10-8-20)13-5-6-14(22)19-13/h1-4,13H,5-10H2,(H,19,22) |
Clé InChI |
WIIOWOPFIAYLKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


